2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-benzyl-8-chloro-3,4-dihydro-1H-benzo[b]naphthyridine-10-carboxylic acid. This naming convention reflects the complex polycyclic structure incorporating both aromatic and aliphatic components within a unified molecular framework. The systematic name accurately describes the positioning of substituents and the degree of saturation within the heterocyclic core structure.
The molecular formula C₂₀H₁₇ClN₂O₂ indicates a compound containing twenty carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been computed as 352.8 grams per mole, establishing the compound as a moderately sized organic molecule with significant structural complexity. The presence of two nitrogen atoms within the ring system classifies this structure as a diazine derivative, specifically incorporating the naphthyridine motif.
Chemical identification databases assign the compound the Chemical Abstracts Service registry number 1015856-16-2, providing a unique identifier for this specific molecular structure. Alternative synonyms include variations in the representation of the ring system nomenclature, reflecting different approaches to describing the fused heterocyclic architecture.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇ClN₂O₂ | |
| Molecular Weight | 352.8 g/mol | |
| Chemical Abstracts Service Number | 1015856-16-2 | |
| PubChem Compound Identifier | 45926034 |
The InChI representation InChI=1S/C20H17ClN2O2/c21-14-6-7-17-15(10-14)19(20(24)25)16-12-23(9-8-18(16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,24,25) provides a standardized method for representing the molecular structure in database systems. The corresponding SMILES notation C1CN(CC2=C(C3=C(C=CC(=C3)Cl)N=C21)C(=O)O)CC4=CC=CC=C4 offers an alternative linear representation of the molecular connectivity.
Crystallographic Characterization and X-ray Diffraction Studies
X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of crystalline compounds. The technique provides precise information about atomic positions, bond lengths, bond angles, and molecular conformation through analysis of diffraction patterns produced by the interaction of X-rays with the periodic arrangement of atoms in crystalline materials. For heterocyclic compounds like 2-benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B]naphthyridine-10-carboxylic acid, crystallographic analysis reveals critical structural details that cannot be obtained through other analytical methods.
The fundamental principle governing X-ray diffraction follows Bragg's law, mathematically expressed as $$n\lambda = 2d \sin \theta$$, where n represents the diffraction order, λ denotes the wavelength of the X-rays, d indicates the spacing between atomic planes, and θ represents half the scattering angle. This relationship enables the determination of precise atomic arrangements within the crystal lattice, providing detailed structural information essential for understanding molecular geometry and intermolecular interactions.
Related naphthyridine compounds have demonstrated successful crystallographic characterization, as evidenced by studies of similar tetrahydrobenzonaphthyridine derivatives. The crystallographic analysis of 2-nitroso-1,3-diphenyl-1,2,3,4-tetrahydrobenzo[b]naphthyridine revealed a monoclinic crystal system with space group P2₁/a, providing valuable insights into the structural characteristics of the tetrahydrobenzonaphthyridine framework. These studies demonstrate the feasibility of obtaining high-quality crystallographic data for compounds containing the same core heterocyclic system.
The crystal structure determination of 1,3-diphenyl-3,4-dihydrobenzo[b]naphthyridine showed the compound crystallizing in a monoclinic system with space group P2₁/c, with unit cell parameters a = 10.2658(4) Å, b = 10.8583(5) Å, c = 16.1842(7) Å, and β = 107.909(2)°. The successful structure determination of these related compounds suggests that 2-benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B]naphthyridine-10-carboxylic acid would likely yield similar high-quality crystallographic results.
X-ray diffraction studies provide essential information about molecular packing, hydrogen bonding patterns, and conformational preferences that influence the physical and chemical properties of the compound. The technique enables researchers to understand how substituents such as the benzyl group, chlorine atom, and carboxylic acid functionality affect the overall molecular architecture and crystal packing arrangements.
Conformational Analysis of the Tetrahydrobenzonaphthyridine Core
The tetrahydrobenzonaphthyridine core structure exhibits significant conformational complexity due to the presence of both aromatic and aliphatic components within the fused ring system. The partially saturated nature of the heterocyclic framework introduces conformational flexibility that directly influences the molecular properties and potential biological activities of the compound. Understanding these conformational preferences requires detailed analysis of the ring puckering, substituent orientations, and overall molecular geometry.
The six-membered tetrahydropyridine ring within the naphthyridine system typically adopts chair or half-chair conformations to minimize steric strain and optimize orbital overlap. Molecular mechanics calculations on related tetrahydroisoquinoline systems have demonstrated that the six-membered heterocyclic ring preferentially adopts the half-chair conformation with aromatic substituents occupying pseudo-equatorial positions. This conformational preference minimizes unfavorable steric interactions while maintaining optimal electronic configurations.
The nitrogen atoms within the naphthyridine core play crucial roles in determining conformational stability through their electronic properties and hydrogen bonding capabilities. The lone pair electrons on the nitrogen atoms can participate in intramolecular interactions that stabilize specific conformational arrangements. Additionally, the planarity requirements of the aromatic portions of the molecule constrain certain conformational degrees of freedom, creating a balance between rigidity and flexibility within the overall structure.
Conformational analysis of the benzyl substituent reveals additional complexity, as this group can adopt various rotational orientations relative to the heterocyclic core. The phenyl ring of the benzyl group can assume orientations that minimize steric clashes while maximizing favorable π-π interactions or other non-covalent stabilizing forces. The methylene linker provides sufficient flexibility to accommodate optimal orientations of the phenyl ring without introducing significant conformational strain.
The carboxylic acid functionality introduces additional conformational considerations through its ability to form hydrogen bonds and participate in various tautomeric equilibria. The orientation of the carboxyl group relative to the heterocyclic core affects both the molecular dipole moment and the potential for intermolecular interactions. The acidic proton can engage in hydrogen bonding with suitable acceptor sites, either intramolecularly or intermolecularly, influencing the overall conformational preferences.
Computational studies on related tetrahydronaphthyridine systems have revealed that the most stable conformations typically feature the aromatic substituents in orientations that maximize π-orbital overlap while minimizing steric repulsion. These studies indicate that the tetrahydrobenzo[h]naphthyridine framework exhibits conformational stability when substituents adopt specific spatial arrangements that optimize both electronic and steric factors.
Substituent Effects: Benzyl and Carboxylic Acid Functional Groups
The benzyl substituent at the 2-position of the tetrahydrobenzonaphthyridine core significantly influences both the electronic properties and steric environment of the molecule. The benzyl group consists of a phenyl ring connected through a methylene linker, providing both aromatic character and conformational flexibility. This substituent affects the overall molecular geometry through steric interactions while contributing to the electronic delocalization within the heterocyclic system.
The electron-donating properties of the benzyl group influence the electronic density distribution throughout the naphthyridine core structure. The phenyl ring can participate in π-π stacking interactions with other aromatic systems, potentially affecting molecular packing in the crystalline state and solution-phase conformational preferences. The methylene spacer provides sufficient flexibility to allow optimal positioning of the phenyl ring while maintaining the overall structural integrity of the heterocyclic framework.
Steric effects of the benzyl substituent play crucial roles in determining the accessible conformational space of the molecule. The size and shape of the benzyl group influence the relative orientations of other substituents and affect the overall three-dimensional structure. These steric considerations become particularly important when evaluating potential molecular interactions and biological activities of the compound.
The carboxylic acid functional group at the 10-position introduces significant electronic and chemical properties to the molecular structure. The carboxyl group exhibits both electron-withdrawing inductive effects and resonance stabilization through delocalization of π-electrons. The predicted acidic dissociation constant value of 6.23±0.20 indicates moderate acidity, consistent with the electronic environment created by the heterocyclic core and other substituents.
The carboxylic acid functionality enables various chemical transformations and molecular interactions through its ability to form hydrogen bonds, undergo esterification reactions, and participate in metal coordination complexes. The orientation of the carboxyl group relative to the heterocyclic core affects both the molecular dipole moment and the accessibility of the functional group for chemical reactions or biological interactions.
Electronic effects of substituents on aromatic systems follow well-established principles of organic chemistry, where electron-donating groups increase electron density while electron-withdrawing groups decrease electron density. The chlorine atom at the 8-position functions as an electron-withdrawing group through both inductive and resonance effects, influencing the electronic properties of the entire aromatic system. The combined effects of the benzyl group, carboxylic acid functionality, and chlorine substituent create a unique electronic environment that determines the chemical reactivity and physical properties of the compound.
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Benzyl | 2 | Electron-donating | Moderate steric bulk |
| Chlorine | 8 | Electron-withdrawing | Minimal steric effect |
| Carboxylic Acid | 10 | Electron-withdrawing | Hydrogen bonding capability |
The interaction between these various substituent effects creates a complex electronic landscape that influences the overall molecular properties. The balance between electron-donating and electron-withdrawing effects determines the net electronic character of the heterocyclic system, affecting both chemical reactivity patterns and potential biological activities. Understanding these substituent effects provides essential insights into the structure-property relationships that govern the behavior of this complex heterocyclic compound.
Properties
IUPAC Name |
2-benzyl-8-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-14-6-7-17-15(10-14)19(20(24)25)16-12-23(9-8-18(16)22-17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOHYPGUXXEQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=C(C=CC(=C3)Cl)N=C21)C(=O)O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in treating neurodegenerative diseases and cancers.
- Molecular Formula : CHClNO
- Molecular Weight : 352.81 g/mol
- CAS Number : 1015856-16-2
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and protein aggregations associated with neurodegenerative diseases. Research indicates that it may act as a dual inhibitor of amyloid-beta (Aβ) and tau aggregation, which are critical in Alzheimer’s disease pathology.
Inhibition Studies
In a study assessing various derivatives for their inhibitory effects on protein aggregation:
- The compound demonstrated an Aβ42 inhibition rate of 80% and tau inhibition of 68.3% at a concentration of 10 μM .
- The structure-activity relationship highlighted that modifications to the benzylamine fragment significantly influenced inhibitory potency .
Alzheimer’s Disease
The compound has been evaluated for its potential in treating Alzheimer’s disease through its dual inhibition of Aβ and tau proteins:
- In Vitro Studies : In cellular models, it showed promising results in reducing neurotoxic effects associated with Aβ aggregation .
- Mechanistic Insights : The interaction with acetylcholinesterase (AChE) has also been noted, suggesting potential benefits in cholinergic signaling pathways .
Cancer Research
In oncology, the compound's ability to target specific pathways has made it a candidate for cancer treatment:
- Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent .
- Targeted Drug Design : Its unique structure allows for modifications that can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Applications in Pharmaceutical Development
The compound is being explored for various applications:
Scientific Research Applications
Pharmaceutical Development
This compound is primarily explored for its potential as a therapeutic agent. The following aspects highlight its significance in pharmaceutical research:
- Anti-cancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anti-cancer drug .
- Anti-inflammatory Agents : Its structural features suggest that it could be modified to enhance anti-inflammatory activity, which is critical in treating chronic inflammatory diseases .
Drug Design
In drug design, 2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid serves as a scaffold for developing new drugs:
- Target Interactions : The compound's ability to interact with specific biological targets allows researchers to design more effective treatments for diseases such as cancer and autoimmune disorders .
- Structure-Activity Relationship (SAR) Studies : Its unique chemical structure aids in SAR studies aimed at optimizing the efficacy and selectivity of new drug candidates .
Biochemical Research
In biochemical research, this compound is valuable for understanding various biological processes:
- Enzyme Interaction Studies : It is utilized to study enzyme kinetics and interactions within metabolic pathways, providing insights that can lead to novel therapeutic strategies .
- Metabolic Pathway Analysis : The compound's role in metabolic studies helps elucidate complex biochemical pathways involved in disease mechanisms .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Advanced Materials Development : Researchers are investigating its use in creating polymers and coatings that require specific chemical stability and performance characteristics .
Analytical Chemistry
In analytical chemistry, the compound is employed for its ability to detect and quantify other substances:
- Detection Methods : It is used in various analytical methods to provide reliable data in environmental and clinical studies .
Case Studies and Research Findings
Several case studies have highlighted the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functionalization
- Position C-2 : The benzyl group in the target compound enhances reactivity with methyl propiolate under acid catalysis, leading to debenzylation and formation of N-vinyl derivatives (e.g., 4a,b) . In contrast, 2-methyl analogs (e.g., 3c) are inert under similar conditions due to steric/electronic effects .
- Position C-8 : The chlorine atom at C-8 introduces electron-withdrawing effects, stabilizing intermediates during annulation reactions and enabling selective functionalization . This contrasts with unsubstituted analogs (e.g., CAS 519150-65-3), which lack such directing effects .
Thermodynamic and Kinetic Stability
- The benzyl group at C-2 and chlorine at C-8 confer higher thermal stability compared to ethyl or methyl analogs, as evidenced by successful microwave-assisted reactions without decomposition .
- The carboxylic acid at C-10 may reduce metabolic clearance compared to ester or amide derivatives, though pharmacokinetic studies are lacking .
Preparation Methods
MnO2-Catalyzed Ligand-Free One-Pot Synthesis via Friedlander-Type Reaction
A recent efficient approach to synthesize tetrahydrobenzo[B]naphthyridine derivatives, including the 2-benzyl-8-chloro substituted compound, involves a manganese dioxide (MnO2)-catalyzed ligand-free one-pot reaction . This method utilizes deep eutectic solvents (DES) as green media and proceeds via sequential dehydrogenation and Friedlander quinoline formation steps.
Reaction Scheme and Conditions
-
- 2-amino-5-chloro-benzhydrol (precursor to the benzyl moiety)
- 1-benzyl-4-piperidinol (heterocyclic amine component)
- Benzyl alcohol (for benzyl substitution)
-
- MnO2 (10 mol%)
- Potassium tert-butoxide (KOtBu) (1.5 equivalents)
-
- Deep eutectic solvents (DES), specifically:
- Choline chloride/p-toluenesulfonic acid (ChCl/p-TSA) (1:1) - DES-1
- Tetrabutylammonium bromide/p-toluenesulfonic acid (TBAB/p-TSA) (1:1) - DES-2
- Deep eutectic solvents (DES), specifically:
-
- Initial dehydrogenation at 100 °C for 45 minutes
- Subsequent Friedlander reaction at 100 °C for additional 45 minutes
- Final benzyl alcohol addition and heating at 100 °C for 1.5 hours
Yield : Around 85% for the desired tetrahydrobenzo[B]naphthyridine derivatives
Mechanistic Insights
- The reaction begins with MnO2-catalyzed dehydrogenation of the piperidinol to form an imine intermediate.
- DES-1 activates the CH–OH group, facilitating dehydrogenation.
- The Friedlander quinoline product forms via cyclization in the presence of DES-2.
- Benzyl alcohol is sequentially added to introduce the benzyl substituent at the 2-position.
- The process is ligand-free and environmentally benign, with DESs acting as both solvent and catalyst activators.
Optimization and Scope of the Synthesis
The method was optimized with respect to solvents, catalysts, and bases to maximize yield and selectivity.
| Parameter | Condition | Outcome/Yield (%) |
|---|---|---|
| Solvent | Toluene (preferred) | 70% intermediate formation |
| Catalyst | MnO2 (10 mol%) | High catalytic efficiency |
| Base | KOtBu (1.5 equiv) | Optimal for dehydrogenation |
| DES System | ChCl/p-TSA and TBAB/p-TSA (1:1) | Facilitates activation and cyclization |
| Temperature | 100 °C | Optimal for reaction progress |
| Reaction Time | 3 hours total | Good yield (85%) |
The reaction tolerates various substituents on the aromatic ring, including electron-withdrawing groups (Cl, F) and electron-donating groups (Me, OMe), without significant loss of yield. This indicates the robustness of the synthetic protocol.
Comparative Analysis with Other Synthetic Methods for Related Naphthyridines
Other classical methods for synthesizing 1,8-naphthyridine derivatives include:
- Gould-Jacobs reaction : Condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate followed by thermal cyclization.
- Knorr and Conard-Limpach reactions : Cyclization of aminopyridines with β-ketoesters or related compounds.
- Combes reaction : Condensation of 2,6-diaminopyridine with 1,3-diketones in polyphosphoric acid.
- Povarov reaction : Three-component condensation involving aminopyridines, aldehydes, and activated olefins under Lewis acid catalysis.
- Meth-Cohn reaction : Formation of chloro-substituted naphthyridines via Vilsmeier reagent treatment.
Among these, the Friedlander reaction (acidic or basic catalyzed condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds) is considered the most effective for preparing 1,8-naphthyridines and their derivatives, including the tetrahydrobenzo[B]naphthyridines.
Summary Table of Preparation Method for 2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B]naphthyridine-10-carboxylic acid
Research Findings and Advantages
- The MnO2-catalyzed ligand-free protocol is environmentally friendly , using DESs as green solvents.
- The reaction is highly efficient , providing good to excellent yields.
- The method is scalable and suitable for gram-scale synthesis.
- It tolerates a variety of functional groups, indicating broad substrate scope .
- The reaction proceeds under relatively mild conditions (100 °C), avoiding harsh reagents or extreme temperatures.
Q & A
Basic: What are the recommended synthetic routes for 2-Benzyl-8-chloro-1,2,3,4-tetrahydrobenzo[B][1,6]naphthyridine-10-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) to construct the heterocyclic core. A common approach includes:
- Step 1: Condensation of substituted anilines with aldehydes and ketones to form the tetrahydrobenzo[b][1,6]naphthyridine scaffold.
- Step 2: Chlorination at the 8-position using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C, 4–6 hours).
- Step 3: Benzylation via nucleophilic substitution (e.g., benzyl bromide in DMF with K₂CO₃ at 50°C).
- Step 4: Carboxylic acid introduction via hydrolysis of ester precursors (e.g., NaOH/EtOH, 70°C).
Optimization Tips:
- Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in MCRs .
- Monitor chlorination progress via TLC or HPLC to avoid over-halogenation .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the benzyl and naphthyridine regions .
- 19F NMR (if applicable): Confirm halogen positions (e.g., 8-Cl substitution) .
- Mass Spectrometry:
- High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ at m/z 383.08 for C₂₁H₁₈ClN₂O₂) .
- Chromatography:
- Reverse-phase HPLC (C18 column, acetonitrile/0.1% formic acid) with UV detection (λ = 254 nm) for purity assessment .
Advanced: How to design experiments to evaluate the compound’s cytotoxicity against cancer cell lines?
Methodological Answer:
- Cell Line Selection: Use panels (e.g., NCI-60) or target-specific lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) .
- Assay Protocol:
- Mechanistic Studies:
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Replicate Key Experiments: Ensure identical cell lines, culture conditions, and assay protocols (e.g., serum concentration, incubation time) .
- Meta-Analysis: Compare structural analogs (e.g., 8-fluoro vs. 8-chloro derivatives) to identify substituent-specific trends .
- Check Purity: Use orthogonal methods (HPLC, elemental analysis) to rule out impurities as confounding factors .
- Computational Validation: Perform molecular docking to assess target binding (e.g., topoisomerase II) and correlate with experimental IC₅₀ values .
Advanced: How do substituents (e.g., benzyl, chloro) influence the compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Benzyl Group:
- Chloro Substituent (8-position):
Advanced: What computational strategies are recommended for molecular docking studies of this compound?
Methodological Answer:
- Target Selection: Prioritize validated targets (e.g., kinases, topoisomerases) using databases like PDB or ChEMBL .
- Docking Workflow:
- SAR Correlation: Compare docking scores (e.g., binding energy) with experimental IC₅₀ values to refine models .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
